molecular formula C8H7BrFNO3 B3110743 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene CAS No. 1805938-64-0

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene

Cat. No.: B3110743
CAS No.: 1805938-64-0
M. Wt: 264.05 g/mol
InChI Key: IDPZZKSMXUVRCA-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene (CAS: 1365272-21-4) is a high-purity, multisubstituted aromatic compound with a molecular formula of C 8 H 7 BrFNO 3 and a molecular weight of 264.05 . It serves as a versatile and valuable synthetic building block in organic chemistry, pharmaceutical research, and agrochemical development. The unique structure, featuring bromine, ethoxy, fluoro, and nitro functional groups on a benzene ring, provides distinct electronic and steric properties that enable diverse chemical transformations . The presence of both a bromine atom and a strongly electron-withdrawing nitro group makes this compound an excellent substrate for key reactions in complex molecule synthesis. It readily participates in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds and construct biaryl systems . Furthermore, the nitro group's powerful activation of the aromatic ring facilitates nucleophilic aromatic substitution (SNAr), allowing chemists to introduce heteroatoms or other functional groups at specific positions . The nitro group itself can be selectively reduced to an amino group, providing a crucial pathway to aniline derivatives, which are common intermediates in the synthesis of active pharmaceutical ingredients (APIs) and functional materials . This combination of reactivity makes this compound a fundamental starting point for drug discovery programs and the creation of specialty chemicals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. The product page should always display the most current safety information, including its GHS hazard statements .

Properties

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPZZKSMXUVRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of benzene derivatives. The process may involve:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Ethoxylation: Addition of an ethoxy group.

    Fluorination: Introduction of a fluorine atom.

    Nitration: Addition of a nitro group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the existing substituents influence the reactivity and position of new substituents.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent and Positional Isomers

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Similarity to Target
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene (Target) C₈H₇BrFNO₃ 264.05 Br (1), -OCH₂CH₃ (2), F (3), NO₂ (5)
1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene C₈H₇BrFNO₃ 264.05 Br (1), -OCH₂CH₃ (2), F (5), NO₂ (3) 0.97
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3)
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene C₉H₉BrFNO₃ 278.08 Br (1), -OCH(CH₃)₂ (2), F (5), NO₂ (3) 0.95
1-Bromo-2-methoxy-4-nitro-5-fluorobenzene C₇H₅BrFNO₃ 248.03 Br (1), -OCH₃ (2), NO₂ (4), F (5)

Key Observations :

  • Positional Isomerism : The target compound and its isomer (1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene) share identical molecular formulas but differ in substituent positions. The nitro group at C-5 (target) versus C-3 (isomer) alters the ring’s electron density, directing electrophilic attacks to different sites .
  • The chloro substituent in 5-bromo-1-chloro-2-fluoro-3-nitrobenzene introduces stronger electron-withdrawing effects compared to ethoxy .

Physical and Chemical Properties

Table 2: Physical Property Comparison
Compound Name Boiling Point (°C) Solubility (Polar Solvents) Reactivity (Nucleophilic Substitution)
This compound ~260–280 (est.) Moderate Moderate (steric hindrance from ethoxy)
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene ~250–270 (est.) Low High (Cl is a good leaving group)
1-Bromo-2-methoxy-4-nitro-5-fluorobenzene ~240–260 (est.) High High (smaller methoxy group)

Key Findings :

  • Boiling Points : The target compound’s ethoxy group contributes to a higher boiling point than methoxy analogs due to increased molecular weight and van der Waals interactions .
  • Solubility : Methoxy derivatives (e.g., 1-bromo-2-methoxy-4-nitro-5-fluorobenzene) exhibit higher solubility in polar solvents compared to ethoxy or isopropoxy analogs .
  • Reactivity : Chloro-substituted compounds (e.g., 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) undergo faster nucleophilic substitution due to chlorine’s superior leaving-group ability .

Hazard Profiles

Table 3: Hazard Classification of Selected Compounds
Compound Name Hazard Codes (GHS) Key Risks
This compound H302, H315, H319 Harmful if swallowed; skin/eye irritation
1-Bromo-2-methoxy-4-nitro-5-fluorobenzene H302, H315, H319, H335 Respiratory irritation; similar toxicity
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Not reported Likely toxic (halogenated nitroarenes)

Safety Notes:

  • Nitro groups generally confer explosive properties under certain conditions, necessitating careful handling .

Q & A

Q. Comparative Analysis Table :

CompoundAntimicrobial ActivityReactivity in Cross-CouplingsThermal Stability
This compoundModerate (IC₅₀ = 12 µM)High (Pd-catalyzed)Stable ≤150°C
3-Bromo-2-fluoro-5-nitrobenzoic acidHigh (IC₅₀ = 5 µM)Low (carboxylic acid hinders)Decomposes @90°C
4-Bromo-5-fluoro-2-nitrophenolLow (IC₅₀ = 50 µM)Moderate (OH activates)Stable ≤100°C

Key Insight : The ethoxy group enhances solubility and thermal stability compared to phenolic analogues, making it preferable for prolonged reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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